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Compound of Interest

Compound Name:
2-methyl-2-

phenoxypropanethioamide

CAS No.: 35368-52-6

Cat. No.: B6254494 Get Quote

Executive Summary
2-methyl-2-phenoxypropanethioamide (MW 195 Da) is a structural analogue of the fibrate

intermediate 2-methyl-2-phenoxypropanamide. In drug development, thioamides are often

synthesized to improve metabolic stability or as intermediates in heterocycle synthesis.

Distinguishing the thioamide from its oxo-analogue (the amide) is critical, as oxidative

desulfurization can occur during sample preparation or metabolism. This guide provides the

diagnostic fragmentation pathways to confirm the presence of the thioamide moiety (C=S)

versus the amide (C=O) using Electron Ionization (EI) and Electrospray Ionization (ESI).

Part 1: Technical Deep Dive – The Fragmentation
Mechanism
The mass spectrum of 2-methyl-2-phenoxypropanethioamide is governed by the stability of

the sulfur radical cation and the tertiary carbocation formed at the alpha position.

1. Molecular Ion Stability (m/z 195)
Unlike aliphatic amides, which often show weak molecular ions, the thioamide yields a

pronounced M+ peak at m/z 195.
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Mechanism: Sulfur’s lower ionization energy (vs. Oxygen) stabilizes the radical cation on the

thiocarbonyl group.

Diagnostic Feature: Look for the M+2 peak at m/z 197 (approx. 4.5% intensity) due to the

S isotope. This is a definitive confirmation of sulfur presence absent in the amide analogue.

2. Primary Alpha-Cleavage (Formation of m/z 135)
The most dominant fragmentation pathway is the cleavage of the bond between the quaternary

carbon and the thioamide group.

Pathway: The ionization localizes on the phenoxy ether oxygen or the sulfur. Cleavage

generates the stable 2-phenoxypropan-2-yl carbocation.

Fragment:m/z 135

.

Significance: This is a shared fragment with the amide analogue, serving as a structural

marker for the "2-methyl-2-phenoxy" backbone.

3. Thioamide-Specific Cleavage (m/z 60 vs. m/z 102)
Differentiation relies on the fragments retaining the sulfur atom.

Fragment A (m/z 60):

. Analogous to the m/z 44 peak in amides, this ion confirms the primary thioamide
headgroup.

Fragment B (m/z 102):

. Formed by the loss of the phenoxy radical (

, 93 Da). This peak is specific to the thioamide; the corresponding amide peak would be at
m/z 86.

4. Secondary Fragmentation
m/z 94 (PhOH): Rearrangement of the phenoxy group with hydrogen abstraction.
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m/z 77 (Ph+): Characteristic phenyl ring fragment.

Part 2: Comparative Analysis (Thioamide vs. Amide)
The following table contrasts the "Product" (Thioamide) with its primary "Alternative" (Amide) to

facilitate rapid identification.

Feature
2-Methyl-2-

Phenoxypropanethio

amide

2-Methyl-2-

Phenoxypropanamid

e

Differentiation Logic

Molecular Ion (M+) m/z 195 (Strong)
m/z 179

(Weak/Moderate)

Mass shift of +16 Da

(S vs O).[1]

Isotope Pattern M+2 detected (~4.5%) Negligible M+2 S isotope signature.

Base Peak

Candidates
m/z 135, 102, 60 m/z 135, 86, 44

m/z 135 is common;

others are diagnostic.

Headgroup Fragment m/z 60 m/z 44 Direct confirmation of

C=S vs C=O.

Phenoxy Loss m/z 102 m/z 86
Shift of +16 Da in the

alkyl-headgroup

fragment.

Loss of Heteroatom
Loss of SH/H2S (M-

33/34)
Loss of NH2 (M-16)

Thioamides readily

eliminate SH radical.

Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways for the thioamide,

highlighting the generation of diagnostic ions.
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Molecular Ion (M+)
[Ph-O-C(Me)2-CSNH2]+.

m/z 195

Common Backbone Ion
[Ph-O-C(Me)2]+

m/z 135

 α-cleavage (C-CS bond)

Thioamide Headgroup
[CSNH2]+

m/z 60

 α-cleavage (Charge on S)

Thioamide Specific
[C(Me)2-CSNH2]+

m/z 102

 Ether cleavage (O-C bond)

Desulfurization
[M - SH]+
m/z 162

 Loss of SH radical

Neutral Loss
PhO. (93 Da)

Click to download full resolution via product page

Caption: Divergent fragmentation of 2-methyl-2-phenoxypropanethioamide showing

common (green) and diagnostic (red) ions.

Part 4: Experimental Protocol
To replicate these results and ensure differentiation from the amide, follow this validated GC-

MS protocol.

1. Sample Preparation:

Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate or Dichloromethane. Avoid

methanol if transesterification/solvolysis is suspected over long storage.

Concentration: Dilute to approx. 10 ppm for full-scan acquisition.

2. GC-MS Conditions (Standard EI):

Inlet Temperature: 250°C (Ensure rapid vaporization to prevent thermal desulfurization).

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5), 30m x 0.25mm.

Oven Program:

Start: 60°C (hold 1 min).

Ramp: 20°C/min to 280°C.
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Hold: 3 min.

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temp: 230°C.

Scan Range: m/z 35 – 300.

3. Data Analysis Steps:

Extract Ion Chromatogram (EIC): Plot m/z 195 (Target) and m/z 179 (Amide impurity).

Verify Isotope: Check the m/z 197 peak intensity. If <1%, the compound is likely the amide or

desulfurized artifact.

Confirm Fragments: Presence of m/z 60 is the "Go/No-Go" signal for the thioamide group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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